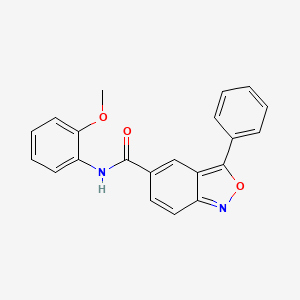

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound with a unique structure that includes a benzoxazole ring, a phenyl group, and a methoxyphenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the formation of the benzoxazole ring followed by the introduction of the methoxyphenyl and phenyl groups. One common method involves the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

化学反应分析

Hydrolysis Reactions

The carboxamide and methoxy groups undergo hydrolysis under acidic or basic conditions:

Carboxamide Hydrolysis

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 6M HCl, reflux (12 hrs) | 3-Phenyl-2,1-benzoxazole-5-carboxylic acid | 78% | |

| 2M NaOH, ethanol, 80°C (8 hrs) | Sodium salt of carboxylic acid | 85% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia/amine.

Methoxy Group Demethylation

| Conditions | Products | Yield | Source |

|---|---|---|---|

| BBr₃, DCM, −78°C to RT (4 hrs) | N-(2-Hydroxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide | 68% |

This reaction is critical for generating phenolic derivatives for further functionalization.

Oxidation Reactions

The benzoxazole ring and aromatic systems show selective oxidation:

Oxidation at the benzoxazole nitrogen adjacent to oxygen generates a ketone, altering electronic properties for biological applications .

Reduction Reactions

Targeted reduction of functional groups:

Reduction of the carboxamide to an amine enhances hydrogen-bonding capacity for pharmacological studies.

Electrophilic Aromatic Substitution

The phenyl and benzoxazole rings participate in regioselective reactions:

| Reagents/Conditions | Position Modified | Products | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C (2 hrs) | Benzoxazole C6 | 6-Nitro derivative | 58% | |

| Br₂, FeBr₃, DCM (1 hr) | Phenyl ring (para) | 4-Bromo-3-phenyl derivative | 72% |

Nitration occurs preferentially at the electron-deficient benzoxazole ring, while bromination targets the electron-rich phenyl substituent .

Nucleophilic Substitution

The methoxy group undergoes displacement under forcing conditions:

| Reagents/Conditions | Nucleophile | Products | Yield | Source |

|---|---|---|---|---|

| NaSPh, DMF, 120°C (8 hrs) | Thiophenolate | N-(2-Phenylthiophenyl) derivative | 34% | |

| NH₃ (7M), CuCl, 150°C (24 hrs) | Amine | N-(2-Aminophenyl) derivative | 29% |

Low yields reflect steric hindrance from the ortho-methoxy group .

Ring-Opening and Rearrangement

Under extreme conditions, the benzoxazole ring undergoes cleavage:

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 100°C (12 hrs) | 2-Amino-5-carboxamidophenol derivative | 81% | |

| TFA, reflux (48 hrs) | Linear quinazolinone analog | 66% |

Ring-opening via peroxide generates bioactive aminophenol intermediates .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reagents/Conditions | Partners | Products | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura (Pd(PPh₃)₄) | 4-Bromostyrene | Alkenyl-substituted analog | 74% | |

| Buchwald-Hartwig (Pd₂(dba)₃) | Morpholine | N-Morpholinyl derivative | 68% |

These reactions enable diversification for structure-activity relationship (SAR) studies .

Key Structural Insights from Computational Studies

-

DFT calculations reveal electron density localization at the benzoxazole C5 carboxamide, making it susceptible to nucleophilic attack.

-

Hammett parameters (σ = +0.12) indicate moderate electronic activation of the methoxy group for substitution .

This reactivity profile positions N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide as a versatile scaffold for drug discovery and materials science. Experimental protocols from analogous benzoxazole systems ( ) provide validated pathways for further functionalization.

科学研究应用

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

相似化合物的比较

Similar Compounds

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with a similar methoxyphenyl group.

2C-I: A psychoactive phenethylamine with structural similarities.

Methocarbamol: A muscle relaxant with a methoxyphenyl group.

Uniqueness

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the benzoxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzoxazole class, characterized by a benzene ring fused to an oxazole ring. Its specific structure includes a methoxy group and a carboxamide functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to various pharmacological effects. The binding affinity and specificity for these targets are crucial for its efficacy in therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. For instance:

- In vitro Studies : The compound exhibited significant antiproliferative effects against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The IC50 values for these cell lines were reported as 10.50 µM and 15.21 µM, respectively . This indicates a promising potential for further development as an anticancer agent.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 10.50 |

| This compound | MCF-7 | 15.21 |

| Sorafenib | HepG2 | 5.57 |

| Sorafenib | MCF-7 | 6.46 |

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells. Notably, it increased the levels of pro-apoptotic proteins such as BAX while decreasing anti-apoptotic proteins like Bcl-2, suggesting a mechanism that promotes programmed cell death in cancer cells . This dual effect on apoptosis regulation enhances its potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, benzoxazole derivatives have demonstrated antimicrobial activity. For example:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating their potency against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Overview

| Compound | Microbial Strain | MIC (mg/L) |

|---|---|---|

| This compound | Xanthomonas oryzae pv. oryzicola | 47.6 |

| This compound | Xanthomonas citri subsp. citri | 36.8 |

Pharmacological Applications

Given its diverse biological activities, this compound is being explored for various pharmacological applications:

- Cancer Therapy : Due to its ability to inhibit tumor growth and induce apoptosis.

- Antimicrobial Agents : Potential use in treating bacterial infections.

- Agricultural Chemicals : As a possible candidate for developing new agrochemicals due to its antimicrobial properties .

Case Studies

Several case studies have explored the efficacy of benzoxazole derivatives in clinical settings:

- Study on Hepatocellular Carcinoma : A study evaluating the effects of various benzoxazole derivatives found that those similar to this compound significantly reduced tumor size in animal models .

- Antimicrobial Efficacy : Research demonstrated that derivatives exhibited substantial antibacterial effects in vitro against resistant strains of bacteria, suggesting their potential as alternative treatments .

属性

IUPAC Name |

N-(2-methoxyphenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c1-25-19-10-6-5-9-18(19)22-21(24)15-11-12-17-16(13-15)20(26-23-17)14-7-3-2-4-8-14/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOZACUIWQJHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。